molecular formula C22H15BrF2N2O3 B10914178 methyl 5-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10914178
M. Wt: 473.3 g/mol
InChI Key: KCRQDNBKSHWHTO-UHFFFAOYSA-N
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Description

METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound featuring a pyrazole ring substituted with bromine and fluorophenyl groups, linked to a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination and subsequent substitution with fluorophenyl groups.

  • Esterification: : The pyrazole derivative is then reacted with methyl 2-furoate under esterification conditions, typically using a catalyst such as sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

  • Reduction: : Reduction reactions can target the pyrazole ring or the ester group, potentially yielding alcohols or amines.

  • Substitution: : The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple aromatic rings and heteroatoms makes it a candidate for binding to various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-BROMO-3-FLUORO-2-METHYLBENZOATE: Similar in structure but lacks the pyrazole ring and additional fluorophenyl groups.

    (3S)-3-[4-[(5-BROMO-2-CHLOROPHENYL)METHYL]PHENOXY]TETRAHYDROFURAN: Contains a bromine and chlorine substituted phenyl ring but differs in the core structure.

Uniqueness

METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its combination of a pyrazole ring with bromine and fluorophenyl substitutions, linked to a furoate ester

This detailed overview provides a comprehensive understanding of METHYL 5-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H15BrF2N2O3

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 5-[[4-bromo-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H15BrF2N2O3/c1-29-22(28)18-11-10-17(30-18)12-27-21(14-4-8-16(25)9-5-14)19(23)20(26-27)13-2-6-15(24)7-3-13/h2-11H,12H2,1H3

InChI Key

KCRQDNBKSHWHTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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